![molecular formula C40H32O8P2 B12836459 (7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is a complex organic compound characterized by its unique structure, which includes two diphenylphosphine oxide groups attached to a bibenzo[d][1,3]dioxole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the bibenzo[d][1,3]dioxole core. This core is then functionalized with methoxy groups and subsequently reacted with diphenylphosphine oxide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce new functional groups, leading to derivatives with varied properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential therapeutic agent due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound’s unique structure allows it to be explored for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional versatility.
Mécanisme D'action
The mechanism of action of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine: A similar compound with slight variations in the functional groups attached to the core structure.
2-Fluorodeschloroketamine: Another compound with a similar core structure but different functional groups, leading to distinct properties and applications.
Uniqueness
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C40H32O8P2 |
|---|---|
Poids moléculaire |
702.6 g/mol |
Nom IUPAC |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C40H32O8P2/c1-43-31-23-33(49(41,27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(39-37(31)45-25-47-39)36-34(24-32(44-2)38-40(36)48-26-46-38)50(42,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-24H,25-26H2,1-2H3 |
Clé InChI |
BIKYTONGIDUCQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1OCO2)C3=C(C=C(C4=C3OCO4)OC)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
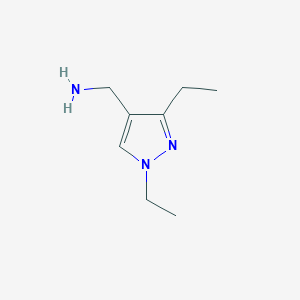

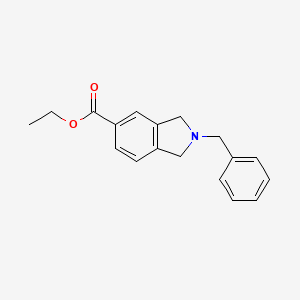

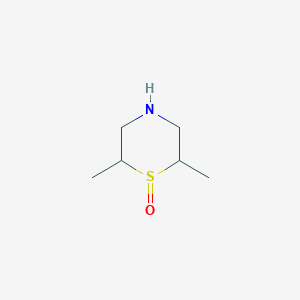
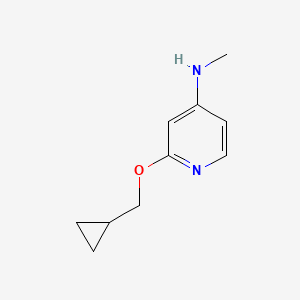

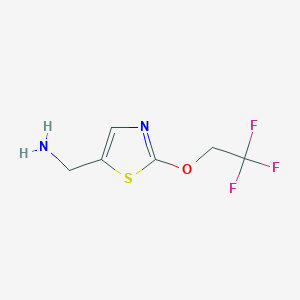
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
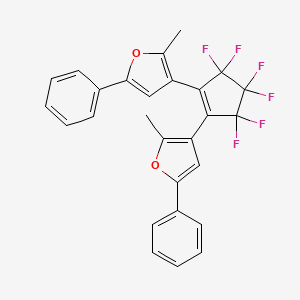
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
